4-(piperidin-4-ylmethyl)piperazin-2-one dihydrochloride

Description

Molecular Formula, International Union of Pure and Applied Chemistry Nomenclature, and Chemical Abstracts Service Registry Number

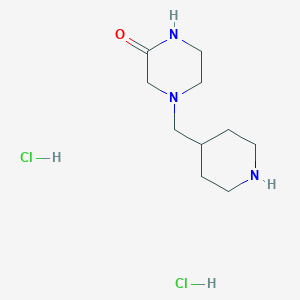

The molecular identity of 4-(piperidin-4-ylmethyl)piperazin-2-one dihydrochloride is definitively established through its chemical descriptors and registry information. The compound possesses a molecular formula of C₁₀H₂₁Cl₂N₃O, corresponding to a molecular weight of 270.20 grams per mole. This formulation indicates the presence of ten carbon atoms, twenty-one hydrogen atoms, two chlorine atoms, three nitrogen atoms, and one oxygen atom in the complete structure.

The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically designated as this compound. This naming convention accurately reflects the structural arrangement where a piperazin-2-one core is substituted at the 4-position with a piperidin-4-ylmethyl group, with the entire molecule existing as a dihydrochloride salt. The Chemical Abstracts Service registry number for this compound is 1220030-19-2, providing a unique identifier for database searches and regulatory documentation.

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as O=C1NCCN(CC2CCNCC2)C1.[H]Cl.[H]Cl, which delineates the connectivity pattern of all atoms within the molecule. This notation clearly demonstrates the presence of two distinct heterocyclic systems connected through a methylene bridge, with two hydrochloride units associated with the basic nitrogen atoms.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₁Cl₂N₃O |

| Molecular Weight | 270.20 g/mol |

| Chemical Abstracts Service Number | 1220030-19-2 |

| International Union of Pure and Applied Chemistry Name | This compound |

Crystallographic Analysis and Conformational Studies

The crystallographic and conformational characteristics of this compound reveal important insights into its three-dimensional structure and molecular dynamics. Research on related piperazine derivatives has demonstrated that these compounds exhibit complex conformational behavior due to multiple factors including ring flexibility and hydrogen bonding patterns.

Conformational analysis studies of piperazine derivatives indicate that these molecules exist as dynamic systems with restricted rotation around specific bonds. Temperature-dependent nuclear magnetic resonance spectroscopy investigations have revealed that piperazine compounds demonstrate two distinct conformational processes: restricted rotation of partial amide double bonds and limited interconversion of piperazine chair conformations. These studies identified activation energy barriers ranging between 56 and 80 kilojoules per mole for various conformational transitions.

The piperazine ring system in related compounds typically adopts a chair conformation, as evidenced by crystallographic studies of similar structures. Research on 4-(pyrimidin-2-yl)piperazin-1-ium salts has shown that the piperazine ring consistently maintains a chair conformation with protonation occurring at nitrogen atoms not linked to aromatic substituents. This conformational preference is stabilized through favorable torsional angles and minimization of steric interactions.

Crystal structure analyses of piperazine derivatives have revealed specific geometric parameters that are characteristic of this class of compounds. Bond lengths between carbon and nitrogen atoms in the piperazine ring typically range from 1.369 to 1.373 angstroms, while the overall ring geometry maintains standard chair conformational angles. The presence of hydrogen bonding interactions in crystalline forms contributes to supramolecular assembly patterns that influence solid-state properties.

| Conformational Parameter | Typical Range |

|---|---|

| Activation Energy Barrier | 56-80 kJ/mol |

| Carbon-Nitrogen Bond Length | 1.369-1.373 Å |

| Ring Conformation | Chair |

| Protonation Site | Non-aromatic nitrogen |

Comparative Structural Features with Piperazine Derivatives

The structural features of this compound can be understood through comparison with related piperazine derivatives, revealing both commonalities and unique characteristics within this chemical class. Piperazine derivatives constitute a diverse family of heterocyclic compounds that share the fundamental six-membered ring containing two nitrogen atoms in the 1,4-positions.

Comparative analysis with other piperazin-2-one derivatives reveals that the substitution pattern significantly influences molecular properties. For instance, N-cyclopropyl-3-(piperazin-1-yl)propanamide dihydrochloride shares a similar dihydrochloride salt formation but differs in having a cyclopropyl substituent rather than the piperidin-4-ylmethyl group. Both compounds exhibit molecular weights in the 270 gram per mole range, demonstrating the consistency of this structural motif.

The presence of the piperidin-4-ylmethyl substituent distinguishes this compound from simpler piperazine derivatives. Related compounds such as 2-(piperidin-4-ylmethyl)pyrazine dihydrochloride demonstrate how different aromatic systems can be incorporated while maintaining the piperidin-4-ylmethyl structural element. The molecular weight of 250.17 grams per mole for this pyrazine derivative illustrates the contribution of the aromatic ring substitution to overall molecular properties.

Conformational studies of 1-(2-pyrimidinyl)piperazine derivatives have established pharmacophore models that highlight the importance of spatial arrangement in biological activity. These investigations identified eleven specific pharmacophoric features that characterize the binding interactions of pyrimidinylpiperazine ligands, demonstrating the critical role of three-dimensional structure in molecular recognition processes.

The crystallographic data from related piperazine structures provide insight into common structural motifs. Crystal structure determinations of compounds such as 4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate reveal dihedral angles between ring systems typically ranging from 31 to 32 degrees. These geometric relationships are crucial for understanding the spatial orientation of substituents and their influence on molecular interactions.

| Compound Type | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|

| This compound | 270.20 | Dual heterocyclic system |

| N-cyclopropyl-3-(piperazin-1-yl)propanamide dihydrochloride | 270.20 | Cyclopropyl substituent |

| 2-(piperidin-4-ylmethyl)pyrazine dihydrochloride | 250.17 | Pyrazine aromatic system |

| 1-(piperidin-4-ylmethyl)pyrrolidin-2-one hydrochloride | 218.73 | Five-membered lactam |

Properties

IUPAC Name |

4-(piperidin-4-ylmethyl)piperazin-2-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O.2ClH/c14-10-8-13(6-5-12-10)7-9-1-3-11-4-2-9;;/h9,11H,1-8H2,(H,12,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXDWBMPJDVWKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN2CCNC(=O)C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Methodologies:

Condensation of benzylamine derivatives with piperidone : As per patent CN1583742A, benzylamine reacts with methyl acrylate, undergoing 1,4-addition, Dieckmann condensation, hydrolysis, and reduction to form the piperidinone intermediate, which is then cyclized to the piperazinone ring.

Protection and deprotection strategies : Use of tert-butoxycarbonyl (Boc) groups to protect amino functionalities during multi-step synthesis, facilitating selective reactions.

Introduction of the Piperidin-4-ylmethyl Group

The key step involves attaching the piperidin-4-ylmethyl moiety to the piperazinone core, which can be achieved through:

- Nucleophilic substitution or alkylation : Using a suitable halogenated intermediate or methylating agent to introduce the methyl linker.

- Reductive amination : Reacting the piperazinone with an aldehyde or ketone derivative of piperidin-4-ylmethyl, followed by reduction.

Relevant Data:

Patent CN1583742A describes the reduction of benzyl-protected intermediates using palladium-catalyzed hydrogenation, leading to the formation of the piperidinylpiperidine derivative, which is then converted to the target compound via salt formation with hydrochloric acid.

The synthesis involves hydrogenolysis of benzyl groups in the presence of palladium catalysts at elevated temperatures (~110-120°C) and pressures (~20 kg/cm²), followed by salt formation to obtain the dihydrochloride salt.

Formation of the Dihydrochloride Salt

The final step involves converting the free base into its dihydrochloride salt:

- Gas-phase HCl treatment : Passing hydrogen chloride gas into an organic solution of the free base, leading to precipitation of the salt.

- Recrystallization : Using ethanol-ether mixtures to purify the dihydrochloride form, ensuring high purity suitable for pharmaceutical applications.

Data Summary:

| Step | Reagents & Conditions | Yield | Remarks |

|---|---|---|---|

| Hydrogenation | 10% Pd/C, toluene, 110-120°C, 20 kg/cm², 2-5 hours | ~80-90% | Efficient reduction of benzyl groups |

| Salt formation | HCl gas, ethanol-ether | Quantitative | Purification of dihydrochloride salt |

Research Findings and Variations

Alternative routes involve the use of protected intermediates such as N-tert-butoxycarbonyl (Boc) derivatives, which are synthesized via carbamate formation with diethyl carbonate or methyl chloroformate, followed by cyclization and deprotection steps.

Optimization of reaction conditions (temperature, pressure, catalysts) has been extensively studied to maximize yields and purity, with palladium catalysts and toluene as common solvents.

Industrial feasibility is supported by the use of inexpensive raw materials like benzylamine and methyl acrylate, with mild reaction conditions and straightforward purification steps.

Summary of the Preparation Methods

Chemical Reactions Analysis

4-(piperidin-4-ylmethyl)piperazin-2-one dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

Medicinal Chemistry

4-(Piperidin-4-ylmethyl)piperazin-2-one dihydrochloride serves as a versatile building block in drug development. Its structural characteristics allow for modifications that can lead to compounds with enhanced biological activity.

Potential Therapeutic Applications:

- Antidepressant Properties: Research indicates that this compound may exhibit antidepressant effects through dopaminergic modulation. A study demonstrated significant reductions in immobility times in forced swim tests in mice, suggesting its potential for treating depressive disorders.

- Antimicrobial Activity: The compound has been evaluated for its efficacy against multi-drug resistant bacterial strains, including MRSA. Preliminary findings suggest it could serve as a lead compound in developing new antibiotics.

Biological Research

In biological studies, the compound is utilized to investigate various pathways and mechanisms. Its ability to interact with specific molecular targets makes it valuable for exploring enzyme inhibition and receptor ligand interactions.

Case Study:

A study focused on the compound's effect on neuropharmacological pathways indicated that it could modulate neurotransmitter systems, providing insights into its potential use for neurological disorders.

Industrial Applications

In industry, this compound is used in the synthesis of various chemicals and pharmaceuticals. Its role as an intermediate in the production of agrochemicals further emphasizes its importance in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(piperidin-4-ylmethyl)piperazin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Key Structural and Physicochemical Comparisons

The table below summarizes critical parameters of 4-(piperidin-4-ylmethyl)piperazin-2-one dihydrochloride and related compounds:

*XLogP3: Predicted partition coefficient (lipophilicity).

†Estimated based on analogous compounds.

‡Molecular weight recalculated to include HCl.

Key Observations:

Lipophilicity (XLogP3):

- The target compound exhibits moderate lipophilicity (~0.5), balancing membrane permeability and aqueous solubility. Analogues with aromatic substituents (e.g., bromopyridine in ) show higher XLogP3 values, suggesting reduced solubility in polar solvents.

- The azabicyclo derivative has a higher XLogP3 (0.8), likely due to its rigid bicyclic structure.

Solubility Enhancement:

Conformational and Crystallographic Comparisons

Piperazine and piperidine rings often adopt distinct puckered conformations, influencing binding to biological targets. Cremer-Pople puckering parameters (Q, θ, φ) quantify these conformations :

- The chair conformation (Q > 0.5 Å) is energetically favorable for piperazine derivatives, as seen in . This conformation enhances steric compatibility with hydrophobic enzyme pockets.

Biological Activity

4-(Piperidin-4-ylmethyl)piperazin-2-one dihydrochloride is a piperazine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications, particularly in the fields of neuropharmacology and antimicrobial research.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features two piperidine rings connected by a carbon chain, and it exists as a dihydrochloride salt, enhancing its solubility and stability in aqueous environments.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Research indicates that it may act as an antagonist or modulator at certain dopamine and serotonin receptors, which are crucial for regulating mood, cognition, and behavior.

1. Neuropharmacological Effects

Several studies have investigated the neuropharmacological properties of this compound:

- Dopamine Receptor Modulation : The compound has shown affinity for dopamine receptors, particularly D4 receptors, which are implicated in the modulation of mood and behavior. Its interaction with these receptors suggests potential applications in treating disorders such as schizophrenia and depression .

- Antidepressant Activity : In animal models, administration of this compound resulted in significant antidepressant-like effects, likely due to its ability to enhance dopaminergic signaling .

2. Antimicrobial Properties

The antimicrobial activity of this compound has also been explored:

- In Vitro Studies : The compound demonstrated potent antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. Minimum inhibitory concentration (MIC) values were reported as low as 0.5 mg/mL against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 0.5 |

| Pseudomonas aeruginosa | 1.0 |

3. Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal effects:

- Fungal Pathogens : It exhibited activity against Candida albicans with an MIC of 3.125 mg/mL, indicating its potential use in treating fungal infections .

Case Study 1: Neuropharmacological Evaluation

A study evaluated the effects of this compound on depressive-like behaviors in mice. The results indicated a significant reduction in immobility time in the forced swim test, suggesting antidepressant properties linked to dopaminergic modulation.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of the compound against multi-drug resistant bacterial strains. The findings highlighted its potential as a lead compound for developing new antibiotics, especially against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(piperidin-4-ylmethyl)piperazin-2-one dihydrochloride, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination between piperidine and piperazine derivatives. For example, coupling 4-(aminomethyl)piperidine with activated carbonyl intermediates (e.g., chloroacetyl chloride) under basic conditions (e.g., NaOH in dichloromethane) forms the core structure. Post-synthetic dihydrochloride salt formation is achieved using HCl gas or aqueous HCl . Yield optimization requires precise stoichiometric control, inert atmosphere (N₂/Ar), and purification via recrystallization or column chromatography. Reaction monitoring with TLC or HPLC ensures intermediate stability .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of the compound?

- Methodological Answer :

- ¹H/¹³C NMR : Verify proton environments (e.g., piperidine CH₂ groups at δ 2.5–3.5 ppm, piperazinone carbonyl at δ ~165 ppm).

- IR : Confirm the presence of C=O (stretching ~1680 cm⁻¹) and NH/amine groups (~3300 cm⁻¹).

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ peaks matching the molecular formula (C₁₀H₁₈Cl₂N₃O requires m/z 294.1). Purity ≥95% is validated via HPLC with UV detection at 254 nm .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions.

- First Aid : For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes. Seek medical attention if irritation persists .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers address discrepancies in reported pharmacological activity across studies?

- Methodological Answer : Contradictions in bioactivity data (e.g., receptor binding vs. enzyme inhibition) may arise from assay conditions (pH, temperature) or impurities.

- Step 1 : Validate compound purity via HPLC and elemental analysis.

- Step 2 : Replicate assays under standardized conditions (e.g., PBS buffer, 37°C).

- Step 3 : Compare results with structurally similar analogs (e.g., 4-piperidineacetic acid derivatives) to isolate structure-activity relationships .

Q. What strategies mitigate side reactions during synthesis (e.g., dimerization or oxidation)?

- Methodological Answer :

- Dimerization Control : Use dilute reaction conditions (<0.1 M) and low temperatures (0–5°C).

- Oxidation Prevention : Add antioxidants (e.g., BHT) and maintain an inert atmosphere.

- Byproduct Analysis : LC-MS or GC-MS identifies impurities (e.g., over-alkylated products), guiding solvent selection (e.g., THF over DMF for polar intermediates) .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding modes to target receptors (e.g., GPCRs).

- QM/MM Simulations : Optimize substituent effects (e.g., methyl vs. chloro groups) on binding energy.

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives .

Q. What experimental approaches validate the compound’s mechanism of action in cellular models?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.